molecular formula C18H29N3O3 B2825792 N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 849055-29-4

N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2825792
CAS No.: 849055-29-4
M. Wt: 335.448
InChI Key: MIJQZQJGKSQVNQ-UHFFFAOYSA-N
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Description

This compound features a spirocarbocyclic hydantoin scaffold, characterized by a 1,3-diazaspiro[4.5]decan-2,4-dione core substituted with an 8-methyl group. The acetamide moiety is further modified with N-cyclohexyl and N-methyl groups. Such spirocyclic systems are known for their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13-8-10-18(11-9-13)16(23)21(17(24)19-18)12-15(22)20(2)14-6-4-3-5-7-14/h13-14H,3-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJQZQJGKSQVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps. The starting materials often include cyclohexylamine and methylamine, which undergo a series of reactions to form the desired spirocyclic structure. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like water, ethanol, or acetone. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.

    Medicine: It has potential therapeutic applications, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the spiro ring (position 8) and the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 8) Acetamide Side Chain Molecular Weight (g/mol) XLogP3 Key References
Target Compound 8-methyl N-cyclohexyl-N-methyl ~352 (estimated) ~2.5 (estimated)
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 8-methyl N-(4-methylcyclohexyl) 329.4 1.8
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 8-methyl N-benzyl 329.4 1.8
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide 8-methyl 2-chloro 273.71 N/A
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 8-methyl Carboxylic acid 240.26 N/A

Key Observations:

  • Lipophilicity: The N-cyclohexyl-N-methyl substitution in the target compound likely increases lipophilicity (higher XLogP3 ~2.5 vs.
  • Biological Activity : N-Benzyl derivatives (e.g., ZINC3319983) are associated with protease inhibition, while triazaspiro analogs (e.g., compound 5 in ) show mycobacterial lipoamide dehydrogenase (Lpd) inhibition. The cyclohexyl group in the target compound may improve selectivity for hydrophobic binding pockets.

Biological Activity

N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H24N4O3C_{16}H_{24}N_{4}O_{3}. The compound features a complex spiro structure that may contribute to its biological activity.

Key Features:

  • Molecular Weight: 320.39 g/mol
  • Functional Groups: Amide, dioxo, and diaza moieties.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
N-cyclohexyl-N-methyl derivativeE. coli15
Similar diazaspiro compoundS. aureus18

Anticancer Properties

Research has suggested that compounds containing a diaza-spiro structure may possess anticancer properties. A study demonstrated that such compounds can induce apoptosis in cancer cell lines through the activation of specific pathways.

Case Study:
In vitro studies on human breast cancer cells (MCF-7) showed that treatment with N-cyclohexyl-N-methyl derivatives resulted in:

  • Cell Viability Reduction: 50% at a concentration of 25 µM.
  • Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Interaction with DNA: Potential intercalation or binding to DNA structures could disrupt cellular replication processes.

Research Findings

Recent literature reviews and experimental studies have focused on synthesizing analogs and assessing their biological profiles. Notable findings include:

  • Synthesis Methods: Various synthetic routes have been explored to optimize yield and purity.
  • Biological Assays: Standardized assays for antimicrobial and anticancer activities have been employed to evaluate efficacy.

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